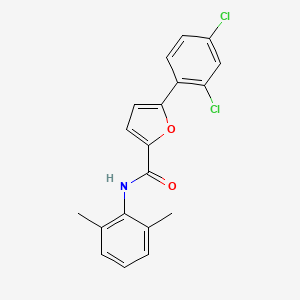![molecular formula C21H23ClN2O2 B6006584 (4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as CPPM and has been found to have promising applications in various fields of research. In
Aplicaciones Científicas De Investigación
CPPM has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CPPM has been used to study the effects of drugs on the central nervous system. In pharmacology, CPPM has been used to develop new drugs for the treatment of various diseases. In medicinal chemistry, CPPM has been used to design new compounds with improved therapeutic properties.
Mecanismo De Acción
CPPM is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. By inhibiting FAAH, CPPM increases the levels of endocannabinoids in the brain and other tissues, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
CPPM has been found to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. These effects are thought to be mediated by the increased levels of endocannabinoids in the brain and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPPM for lab experiments is its high potency and selectivity for FAAH. This allows researchers to study the effects of FAAH inhibition without the interference of other enzymes or receptors. However, CPPM also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are many potential future directions for research on CPPM. One area of interest is the development of new drugs based on the structure of CPPM. Another area of interest is the study of the long-term effects of FAAH inhibition on the brain and other tissues. Additionally, there is interest in exploring the potential therapeutic applications of CPPM in various diseases, including chronic pain, inflammation, and anxiety disorders.
Métodos De Síntesis
CPPM can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylphenol with 3-(4-pyridinyl)propanoic acid, followed by the reaction of the resulting product with piperidine and 4-chlorobenzoyl chloride. The final product is purified using column chromatography. This synthesis method has been optimized for high yield and purity.
Propiedades
IUPAC Name |
1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-15-13-18(22)5-6-19(15)21(26)17-3-2-12-24(14-17)20(25)7-4-16-8-10-23-11-9-16/h5-6,8-11,13,17H,2-4,7,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBMBHAZMIXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006533.png)
![6-(2-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6006541.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)

![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)

![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)
